molecular formula C10H16N2OS B2726884 2-Tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide CAS No. 1385392-38-0

2-Tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide

Cat. No.: B2726884
CAS No.: 1385392-38-0
M. Wt: 212.31
InChI Key: FKZIZDKRHACDQD-UHFFFAOYSA-N
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Description

2-Tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide (CAS 1385392-38-0) is a synthetic organic compound with the molecular formula C 10 H 16 N 2 OS and a molecular weight of 212.31 g/mol . This acetamide derivative features a tert-butylsulfanyl group and a 1-cyanocyclopropyl moiety, which are structural motifs of significant interest in the development of novel pesticidal agents . Scientific literature and patent filings indicate that structurally related compounds, particularly those containing sulfur-based substituents like alkylsulfanyl groups, demonstrate potent insecticidal, acaricidal (miticidal), and nematicidal activities . The mechanism of action for this chemical class, while not fully elucidated for this specific molecule, is believed to involve interaction with unique biological targets in pests, offering a potential basis for new agrochemical solutions . Researchers value this compound as a key intermediate or building block for synthesizing and optimizing new active ingredients. It is typically supplied with a high purity level of 95% . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-9(2,3)14-6-8(13)12-10(7-11)4-5-10/h4-6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZIZDKRHACDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC(=O)NC1(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide typically involves the reaction of tert-butylthiol with a suitable acetamide precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is stirred under a nitrogen atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanocyclopropyl group can be reduced to form corresponding amines.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-Tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide involves its interaction with specific molecular targets. The tert-butylsulfanyl group may interact with thiol-containing enzymes, while the cyanocyclopropyl group can bind to specific receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of key analogs is summarized below:

Compound Name Key Substituents Molecular Features Potential Applications Reference
2-Tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide 2-(tert-butylsulfanyl), N-(1-cyanocyclopropyl) Steric bulk from tert-butyl, nitrile reactivity, cyclic constraint Hypothesized: Pharmaceuticals/Agrochemicals N/A (target compound)
N-(6-Trifluoromethylbenzothiazole-2-yl) acetamides [e.g., compounds] Benzothiazole core, trifluoromethyl, methoxyphenyl Electron-withdrawing CF₃, methoxy H-bonding, aromatic π-interactions Pharmaceuticals (patent focus)
2-Amino-N-(1-cyanocyclopropyl)acetamide hydrochloride [] 2-amino, N-(1-cyanocyclopropyl), hydrochloride salt Polar amino group, nitrile, salt-enhanced solubility Discontinued (potential drug intermediate)
Acetochlor [] 2-chloro, N-ethoxymethyl, N-(2-ethyl-6-methylphenyl) Chloro and ethoxymethyl groups, lipophilic aromatic substitution Herbicide (agrochemical)

Key Observations:

  • Tert-butylsulfanyl vs. Benzothiazole (): The benzothiazole-containing analogs prioritize aromatic and electron-withdrawing groups (e.g., trifluoromethyl, methoxy) for target binding in pharmaceuticals, whereas the tert-butylsulfanyl group in the target compound may enhance metabolic stability or modulate steric interactions .
  • Amino vs. Tert-butylsulfanyl (): The amino group in 2-amino-N-(1-cyanocyclopropyl)acetamide hydrochloride increases polarity and solubility (via salt formation) but may reduce membrane permeability compared to the lipophilic tert-butylsulfanyl group.
  • Agrochemical Comparison (): Acetochlor’s chloro and ethoxymethyl groups are critical for herbicidal activity, while the target compound’s cyanocyclopropyl and tert-butylsulfanyl groups may alter environmental persistence or mode of action .

Physicochemical Properties

  • Solubility: The hydrochloride salt in ’s compound likely exhibits higher aqueous solubility than the neutral tert-butylsulfanyl analog. Acetochlor’s lipophilic structure () aligns with its use in soil-applied herbicides, suggesting the target compound’s solubility profile may depend on substituent balance .

Reactivity and Stability

  • The tert-butylsulfanyl group may undergo oxidation to sulfoxide or sulfone derivatives, unlike the stable trifluoromethyl groups in compounds. The nitrile in the cyanocyclopropyl group could participate in cycloaddition or hydrolysis reactions, similar to nitrile-containing agrochemicals .
  • ’s discontinued amino analog may have faced stability issues (e.g., hydrolysis of the nitrile or amide bond), underscoring the importance of substituent selection for shelf life .

Biological Activity

Overview of 2-Tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide

2-Tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide is a synthetic compound that belongs to the class of thioacetamides. Its structure includes a tert-butyl group, a sulfanyl group, and a cyanocyclopropyl moiety, which contribute to its potential biological activities. This compound has been investigated for various pharmacological properties, including insecticidal and antimicrobial activities.

1. Antimicrobial Properties

Research indicates that thioacetamides, including derivatives like 2-Tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide, exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves interference with bacterial cell wall synthesis or disruption of cellular functions.

2. Insecticidal Activity

This compound has shown promise in agricultural applications as an insecticide. Its structural features allow it to interact with specific biological pathways in pests, leading to increased mortality rates. Studies have demonstrated that thioacetamide derivatives can be effective against a range of agricultural pests, suggesting their utility in pest management strategies.

The exact mechanism through which 2-Tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide exerts its effects is still under investigation. However, it is believed that the sulfanyl group plays a crucial role in binding to target enzymes or receptors within organisms, leading to inhibition of essential biological processes.

Case Studies

  • Insecticidal Efficacy : In controlled studies, formulations containing this compound were tested against common agricultural pests. Results indicated significant reductions in pest populations compared to untreated controls.
  • Antimicrobial Testing : Laboratory assays demonstrated that 2-Tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Data Table: Biological Activity Summary

Activity TypeEffectivenessTarget Organisms/Pathogens
AntimicrobialModerateVarious bacteria and fungi
InsecticidalHighCommon agricultural pests
Mechanism of ActionEnzyme inhibitionSpecific enzymes/receptors involved

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-Tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions with minimal experimental runs. For example, factorial designs can isolate critical variables affecting yield, while response surface methodology refines interactions between parameters . Computational pre-screening (e.g., quantum chemical calculations) can prioritize experimental conditions, as demonstrated in ICReDD’s reaction path search workflows .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the tert-butylsulfanyl group and cyclopropane ring geometry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula via exact mass matching .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress and purity at each synthesis stage .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitrile, amide) through characteristic absorption bands .

Q. What safety protocols must be followed when handling 2-Tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide in laboratory settings?

  • Methodological Answer :
  • Adhere to institutional Chemical Hygiene Plans , including fume hood use, PPE (gloves, lab coat, goggles), and spill containment procedures.
  • Complete a 100%-score safety exam (e.g., multiple-choice quizzes on hazard communication and emergency protocols) before initiating experiments .
  • Store the compound in a desiccator, away from oxidizing agents, due to potential reactivity of the sulfanyl and nitrile groups.

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across different cell lines or assay conditions?

  • Methodological Answer :
  • Orthogonal Assays : Validate results using complementary techniques (e.g., fluorescence-based vs. luminescence readouts) to rule out assay-specific artifacts.
  • Variable Standardization : Control cell passage number, media composition, and incubation time to minimize experimental variability .
  • Mechanistic Profiling : Use RNA sequencing or proteomics to identify off-target effects or pathway crosstalk that may explain discrepancies.

Q. What computational modeling approaches are suitable for predicting reaction mechanisms or intermediate stability during synthesis?

  • Methodological Answer :
  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and energy barriers for key steps (e.g., cyclopropane ring formation or sulfur alkylation) .
  • Molecular Dynamics (MD) Simulations : Study solvent effects on reaction kinetics and intermediate stability.
  • Machine Learning (ML) : Train models on existing reaction datasets to predict optimal catalysts or solvents, integrating experimental feedback loops for iterative refinement .

Q. How do the tert-butylsulfanyl and cyanocyclopropyl substituents influence the compound’s physicochemical properties and bioactivity?

  • Methodological Answer :
  • Lipophilicity Analysis : Measure logP values to assess how the tert-butyl group enhances membrane permeability.
  • Steric Effects : Use X-ray crystallography or molecular docking to evaluate how the bulky tert-butylsulfanyl moiety affects target binding .
  • Electron-Withdrawing Effects : The nitrile group may modulate electron density at the acetamide core, altering reactivity in nucleophilic or electrophilic environments. Computational electrostatic potential maps can visualize these effects .

Data Contradiction Analysis Framework

Scenario Resolution Strategy Key References
Discrepant bioassay resultsOrthogonal assays + mechanistic profiling
Variable synthetic yieldsDoE-guided parameter optimization
Conflicting computational predictionsHybrid DFT-MD validation experiments

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